1-(Furan-3-carbonyl)-1H-1,2,3-benzotriazole
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Overview
Description
1-(Furan-3-carbonyl)-1H-1,2,3-benzotriazole is a heterocyclic compound that combines the structural features of benzotriazole and furan. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Furan-3-carbonyl)-1H-1,2,3-benzotriazole can be synthesized through several methods. One common approach involves the reaction of furan-3-carboxylic acid with 1H-benzotriazole in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of benzotriazol-1-yl(furan-3-yl)methanone often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-(Furan-3-carbonyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: Reduction of the benzotriazole moiety can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzotriazole group acts as a leaving group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Amine derivatives of benzotriazole.
Substitution: Various substituted benzotriazole derivatives.
Scientific Research Applications
1-(Furan-3-carbonyl)-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of benzotriazol-1-yl(furan-3-yl)methanone involves its interaction with specific molecular targets. The benzotriazole moiety can act as a nucleophile or electrophile, facilitating various chemical transformations. Additionally, the furan ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
Benzotriazol-1-yl(furan-2-yl)methanone: Similar structure but with the furan ring at the 2-position.
Benzotriazol-1-yl(thiophen-3-yl)methanone: Contains a thiophene ring instead of a furan ring.
Benzotriazol-1-yl(pyridin-3-yl)methanone: Features a pyridine ring in place of the furan ring.
Uniqueness
1-(Furan-3-carbonyl)-1H-1,2,3-benzotriazole is unique due to its specific combination of benzotriazole and furan rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel bioactive compounds and materials .
Properties
IUPAC Name |
benzotriazol-1-yl(furan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2/c15-11(8-5-6-16-7-8)14-10-4-2-1-3-9(10)12-13-14/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPALPPQSIAKCBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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